molecular formula C20H24FN5O3 B1684361 Omecamtiv mecarbil CAS No. 873697-71-3

Omecamtiv mecarbil

Cat. No. B1684361
M. Wt: 401.4 g/mol
InChI Key: RFUBTTPMWSKEIW-UHFFFAOYSA-N
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Description

Omecamtiv mecarbil (OM) is a cardiac myosin activator, also known as a myotrope . It increases myocardial contractility independent of calcium fluxes . OM increases the number of myosin heads that are able to connect and pull-on actin filaments during systole .


Synthesis Analysis

The synthesis of Omecamtiv mecarbil involves the specific binding to the catalytic S1 domain of cardiac myosin . Normally, the binding between myosin-adenosine triphosphate (ATP) and actin filaments is weak, until hydrolysis of ATP to adenosine diphosphate (ADP) and inorganic phosphate .


Molecular Structure Analysis

Omecamtiv mecarbil specifically targets and activates myocardial ATPase and improves energy utilization . This enhances effective myosin cross-bridge formation and duration, while the velocity of contraction remains the same .


Chemical Reactions Analysis

Omecamtiv mecarbil has demonstrated benefit in reducing heart rate, peripheral vascular resistance, mean left arterial pressure, and left ventricular end-diastolic pressure in animal models . Additionally, OM is known to improve systolic wall thickening, stroke volume (SV), and cardiac output (CO) .


Physical And Chemical Properties Analysis

Omecamtiv mecarbil is a novel small molecule that is under investigation for the treatment of heart failure with reduced ejection fraction . OM increases cardiac contractility by selectively and directly activating cardiac myosin heads without increasing intracellular calcium .

Scientific Research Applications

Cardiac Myosin Activation in Heart Failure

Omecamtiv mecarbil, a cardiac myosin activator, has been extensively studied for its role in heart failure treatment. Research has shown its potential in improving myocardial contractility, thereby aiding in the management of heart failure. Several clinical trials, including ATOMIC-AHF, COSMIC-HF, and GALACTIC-HF, have explored its efficacy. These studies revealed omecamtiv mecarbil's ability to bind exclusively to cardiac myosin molecules, stabilizing their pre-step conformation. This increases the number of myosin heads participating in systole, improving myocardial contractile function. It was found to improve the quality of life in heart failure patients and reduce the risk of cardiovascular death in those with reduced left ventricular ejection fraction (Kravchenko, Rudyk, & Medentseva, 2021).

Enhancement of Cardiac Function

Research highlights omecamtiv mecarbil's role in enhancing left ventricular myocardial deformation in chronic heart failure. The COSMIC-HF trial, involving 448 patients, assessed the impact of omecamtiv mecarbil on myocardial strain, showing significant improvements in cardiac function measures (Biering-Sørensen et al., 2017).

Impact on Calcium Sensitivity

A study conducted in 2015 examined omecamtiv mecarbil's mechanical effects on cardiomyocytes and skeletal muscle fibers, finding an increase in the calcium sensitivity of force production in these cells. This suggests a broader implication of omecamtiv mecarbil in cardiac physiology beyond heart failure treatment (Nagy et al., 2015).

Cardiac Efficiency and Oxygen Consumption

Research on omecamtiv mecarbil has also delved into its effects on cardiac efficiency and oxygen consumption. A study demonstrated that while omecamtiv mecarbil increases myocardial oxygen consumption, it may impair cardiac efficiency, mediated by resting myosin ATPase activity. This highlights a potential trade-off in its mechanism of action (Bakkehaug et al., 2015).

Allosteric Changes and Drug Mechanism

The structural and mechanistic basis for omecamtiv mecarbil's activation of cardiac myosin has been a subject of study. It's identified as an allosteric effector, influencing the transition from weak to strong actin-bound states. This research provides insight into its kinetic and mechanical tuning of cardiac myosin, crucial for understanding its therapeutic potential (Winkelmann et al., 2015).

Safety And Hazards

In the GALACTIC-HF study, the cardiac myosin activator omecamtiv mecarbil compared with placebo reduced the risk of heart failure events or cardiovascular death in patients with heart failure with reduced ejection fraction . We explored the influence of atrial fibrillation or flutter (AFF) on the effectiveness of omecamtiv mecarbil .

Future Directions

The therapeutic goal of these drugs is to target cardiac myosins directly to modulate contractility and cardiac power output to alleviate symptoms that lead to heart failure and arrhythmias, without altering calcium signaling . In this Review, we discuss two classes of drugs that have been developed to either activate (omecamtiv mecarbil) or inhibit (mavacamten) cardiac contractility by binding to β -cardiac myosin (MYH7) .

properties

IUPAC Name

methyl 4-[[2-fluoro-3-[(6-methylpyridin-3-yl)carbamoylamino]phenyl]methyl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24FN5O3/c1-14-6-7-16(12-22-14)23-19(27)24-17-5-3-4-15(18(17)21)13-25-8-10-26(11-9-25)20(28)29-2/h3-7,12H,8-11,13H2,1-2H3,(H2,23,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFUBTTPMWSKEIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)NC(=O)NC2=CC=CC(=C2F)CN3CCN(CC3)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901025949
Record name Methyl 4-[[2-fluoro-3-[(6-methylpyridin-3-yl)carbamoylamino]phenyl]methyl]piperazine-1-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

401.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Omecamtiv mecarbil

CAS RN

873697-71-3
Record name Omecamtiv mecarbil
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Record name Omecamtiv mecarbil [USAN:INN]
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Record name Omecamtiv Mecarbil
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Record name Methyl 4-[[2-fluoro-3-[(6-methylpyridin-3-yl)carbamoylamino]phenyl]methyl]piperazine-1-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 4-[2-fluoro-3-[3-(6-methylpyridin-3yl)ureido]benzyl]piperazine-1-carboxylate
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Record name OMECAMTIV MECARBIL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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